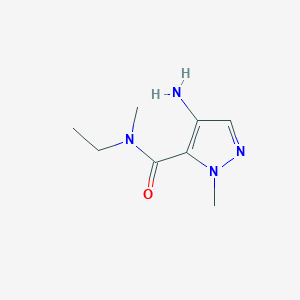
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its effects on metabolism and energy regulation.
Mechanism of Action
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. This results in increased phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced blood glucose levels. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate the enzyme in a dose-dependent manner. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the effects of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide on other metabolic pathways and its potential for use in the treatment of other metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide and its potential for off-target effects.
Synthesis Methods
The synthesis of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that start with the condensation of ethyl acetoacetate and hydrazine hydrate to form 3,5-dimethylpyrazole. This intermediate is then subjected to further reactions to yield the final product, 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and liver, resulting in improved insulin sensitivity and reduced blood glucose levels.
properties
IUPAC Name |
4-amino-N-ethyl-N,2-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-11(2)8(13)7-6(9)5-10-12(7)3/h5H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUCTJMKWVMQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)


![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)



![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)